1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a methoxyethyl group, a phenethyl group, and a urea group.
Chemical Reactions Analysis
Furan compounds are known to participate in a variety of chemical reactions. They can undergo reactions such as electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Scientific Research Applications
Anticancer and Antiangiogenic Activity
Compounds characterized by the presence of a 2-methoxy/ethoxycarbonyl group combined with other substituents have shown significant antiproliferative activity against cancer cells. The most promising compound in this series exhibited potent vascular disrupting properties derived from its effect on vascular endothelial cells, indicating a potential application in anticancer and antiangiogenic therapies (Romagnoli et al., 2015).
Synthesis and Chemical Properties
- The synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin for anticancer and antiangiogenic activities demonstrates the compound's potential in medicinal chemistry (Romagnoli et al., 2015).
- An efficient method for synthesizing hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position shows the compound's versatility as a chemical intermediate for creating chiral resolving agents (Zhong et al., 2005).
Enzymatic Polymerization
Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been achieved, producing novel biobased furan polyesters. This underscores the compound's role in the development of sustainable materials and highlights its importance in green chemistry (Jiang et al., 2014).
Photoreactions and Photochemical Preparations
- The study on easy photochemical preparation of 2-dimethylaminophenylfurans, pyrroles, and thiophenes from the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan and its derivatives shows the compound's applicability in creating new chemical entities through photoreactions (Guizzardi et al., 2000).
Conversion to Furan Derivatives
Research into the conversion of plant biomass to furan derivatives has emphasized the potential of these compounds in sustainable chemistry, offering new pathways for the generation of polymers, functional materials, and fuels (Chernyshev et al., 2017).
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-15(14-8-5-11-21-14)12-18-16(19)17-10-9-13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGOBXDPUFNPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.